molecular formula C13H10N2O3 B12821189 4-(4-Cyano-1H-indol-3-yl)-4-oxobutanoic acid

4-(4-Cyano-1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B12821189
M. Wt: 242.23 g/mol
InChI Key: QTDRKTPMXBXBCQ-UHFFFAOYSA-N
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Description

4-(4-Cyano-1H-indol-3-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyano-1H-indol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source such as cyanogen bromide.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyano-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-(4-Cyano-1H-indol-3-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Cyano-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The cyano group and the indole ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyano-1H-indol-3-yl)acetic acid: Another indole derivative with a cyano group, but with an acetic acid moiety instead of butanoic acid.

    4-(4-Cyano-1H-indol-3-yl)butanoic acid: Similar structure but lacks the oxo group.

Uniqueness

4-(4-Cyano-1H-indol-3-yl)-4-oxobutanoic acid is unique due to the presence of both the cyano group and the oxo group, which can significantly influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

4-(4-cyano-1H-indol-3-yl)-4-oxobutanoic acid

InChI

InChI=1S/C13H10N2O3/c14-6-8-2-1-3-10-13(8)9(7-15-10)11(16)4-5-12(17)18/h1-3,7,15H,4-5H2,(H,17,18)

InChI Key

QTDRKTPMXBXBCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C(=O)CCC(=O)O)C#N

Origin of Product

United States

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